molecular formula Sr(NO3)2<br>N2O6S B156861 Strontium nitrate CAS No. 10042-76-9

Strontium nitrate

Cat. No. B156861
CAS RN: 10042-76-9
M. Wt: 211.6 g/mol
InChI Key: DHEQXMRUPNDRPG-UHFFFAOYSA-N
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Patent
US04421729

Procedure details

In second reactor stage RB, carbon dioxide reacts with strontium nitrate, thereby precipitating strontium carbonate product and forming byproduct HNO3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=[O:3])=[O:2].[N+]([O-])([O-])=[O:5].[Sr+2:8].[N+:9]([O-:12])([O-:11])=[O:10]>>[C:1](=[O:5])([O-:3])[O-:2].[Sr+2:8].[N+:9]([O-:12])([OH:11])=[O:10] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Sr+2].[N+](=O)([O-])[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C([O-])([O-])=O.[Sr+2]
Name
Type
product
Smiles
[N+](=O)(O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.